Technical Guide: Molecular Properties & Therapeutic Potential of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Technical Guide: Molecular Properties & Therapeutic Potential of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
This guide provides an in-depth technical analysis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide , a privileged scaffold in medicinal chemistry, particularly within the realm of kinase inhibitor discovery (e.g., JAK, CDK, and FGFR families).[1]
[1]
Executive Summary
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture combines a polar, hydrogen-bond-rich pyrazole-carboxamide core (a proven "hinge-binding" motif) with a saturated piperidine ring that offers solubility and a vector for exploring the solvent-exposed regions of an ATP-binding pocket.[1] This guide dissects its physicochemical profile, synthetic pathways, and mechanistic role as a kinase inhibitor scaffold.[1]
Part 1: Structural Architecture & Physicochemical Profile[1]
The molecule consists of three distinct functional domains:[1][2]
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The Pyrazole Ring: Acts as the central aromatic linker and hydrogen bond donor/acceptor.[1]
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The Carboxamide Group (Position 4): A critical motif for bidentate hydrogen bonding with the kinase hinge region.[1]
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The Piperidine Ring (Position 3): A solubilizing, aliphatic handle attached at its C3 position, introducing chirality and sp3 character (Fsp3) to the aromatic system.[1]
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Formula | C₉H₁₄N₄O | Low MW ideal for fragment-based screening.[1] |
| Molecular Weight | 194.23 g/mol | High Ligand Efficiency (LE) potential.[1] |
| LogP (Octanol/Water) | -0.5 to 0.2 (Predicted) | Highly hydrophilic; low lipophilicity risk.[1] |
| TPSA | ~85 Ų | Good polarity; suggests high aqueous solubility.[1] |
| H-Bond Donors | 4 (Amide-NH₂, Pyrazole-NH, Pip-NH) | High capacity for specific binding interactions.[1] |
| H-Bond Acceptors | 3 (Amide-O, Pyrazole-N, Pip-N) | Complementary to backbone carbonyls/amines.[1] |
| pKa (Basic) | ~10.8 (Piperidine NH) | Protonated at physiological pH (cationic).[1] |
| pKa (Acidic) | ~14.0 (Pyrazole NH) | Remains neutral/protonated in binding pockets.[1] |
| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |
Tautomerism & Chirality[1]
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Tautomerism: The 1H-pyrazole moiety exists in dynamic equilibrium between the 1H- and 2H-tautomers.[1] In the crystal lattice or binding pocket, the specific tautomer is selected by the hydrogen bonding environment (e.g., interaction with a "gatekeeper" residue).[1]
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Chirality: The piperidine ring is attached at its C3 position, creating a chiral center.[1] The molecule exists as (R)- and (S)-enantiomers.[1] In kinase drug development, the (3R,4R) or (3S) configurations often dictate selectivity profiles due to the specific trajectory of the piperidine ring into the ribose or solvent pocket.[1]
Part 2: Synthetic Methodology
The synthesis of this scaffold requires a robust route that allows for nitrogen protection (typically Boc) to prevent polymerization and ensure regioselectivity.[1]
Core Synthetic Protocol: The Enaminone Route[1]
Objective: Synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide from Nipecotic Acid.
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Protection: Convert nipecotic acid (piperidine-3-carboxylic acid) to N-Boc-nipecotic acid using Boc₂O and NaOH.[1]
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Beta-Keto Ester Formation: Activate the acid (using CDI or EDC) and react with a malonate equivalent (e.g., Meldrum's acid), followed by alcoholysis to yield the beta-keto ester .[1]
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Enaminone Formation: React the beta-keto ester with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in toluene at reflux.[1] This installs the necessary carbon atom for the pyrazole ring closure.[1]
-
Cyclization: Treat the enaminone intermediate with Hydrazine Hydrate in ethanol. This cyclizes the system to form the 1H-pyrazole-4-carboxylate ester .[1]
-
Amidation: React the ester with aqueous ammonia (NH₄OH) or use a Lewis acid catalyst (e.g., Mg₃N₂) to convert the ester to the primary carboxamide .[1]
-
Deprotection: Remove the Boc group using 4M HCl in Dioxane or TFA/DCM to yield the final salt form.[1]
Visualization: Synthetic Workflow (DOT)
Caption: Step-wise synthetic pathway from Nipecotic acid to the target pyrazole-carboxamide scaffold.
Part 3: Pharmacological Relevance (SAR & Mechanism)[1]
This scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases, particularly the Janus Kinase (JAK) family and Fibroblast Growth Factor Receptors (FGFR) .[1]
Mechanism of Action: The Hinge Binder
The pyrazole-4-carboxamide motif functions as a classic Donor-Acceptor-Donor (D-A-D) or Donor-Acceptor (D-A) system, mimicking the adenine ring of ATP.[1]
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Hinge Interaction:
-
Solvent Exposure (The Piperidine Role):
Visualization: Kinase Binding Mode (DOT)[1]
Caption: Schematic representation of the scaffold's interaction within a typical Kinase ATP-binding pocket.
Part 4: Analytical Characterization Protocols
To ensure scientific integrity, the identity of the synthesized molecule must be validated using the following self-validating protocols.
Nuclear Magnetic Resonance (NMR)[1][3]
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Solvent: DMSO-d₆ (preferred due to solubility).[1]
-
Key Signals:
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Validation: Use D₂O exchange to confirm the disappearance of Amide and Pyrazole NH signals, distinguishing them from aromatic CH protons.
Mass Spectrometry (LC-MS)[1]
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Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Expected Mass: [M+H]⁺ = 195.23 Da.[1]
-
Fragmentation Pattern: Look for loss of the carboxamide group (-44 Da) or cleavage of the piperidine ring.[1]
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]
-
Detection: UV at 254 nm (aromatic pyrazole absorption).[1]
-
Requirement: >95% purity is required for biological assay validity.[1]
References
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PubChem Compound Summary. 1H-Pyrazole-4-carboxamide derivatives and substructure data. National Library of Medicine.[1] [Link]
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European Medicines Agency (EMA). Assessment Report: Olumiant (Baricitinib).[1] (2017).[1][2][3] (Validating the pyrazole-carboxamide/nitrile relevance in JAK inhibitors). [Link][1]
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Journal of Medicinal Chemistry. Discovery of JAK Inhibitors: Structure-Activity Relationships. (General reference for Pyrazole-4-carboxamide scaffold utility). [Link]
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Vertex AI Search / Google Patents. Synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide derivatives. (See search result 1.1 "Synthesis and Characterization of Novel Methyl...").[1]
